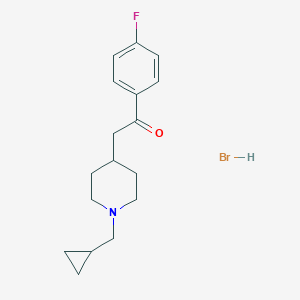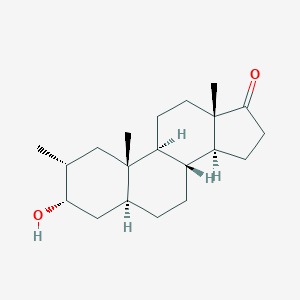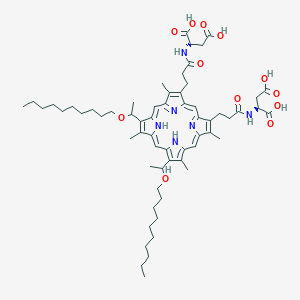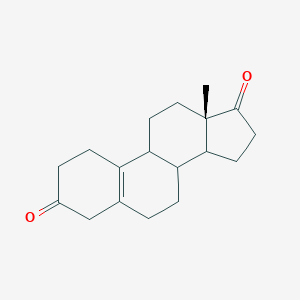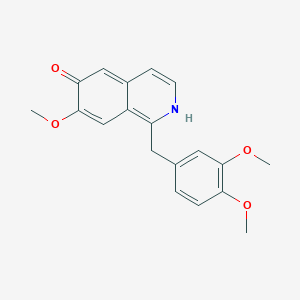
6-Demethyl Papaverine
Descripción general
Descripción
6-Demethyl Papaverine is a metabolite of Papaverine . It has a molecular weight of 328.38 and a molecular formula of C19H16D3NO4 .
Synthesis Analysis
The regio-selective demethylation of papaverine by CYP105D1 from Streptomyces griseus ATCC 13273 has been used for the synthesis of this compound . A whole-cell biocatalytic system was developed for the preparative synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C19H16D3NO4 .Chemical Reactions Analysis
The selective demethylation of papaverine by CYP105D1 was accomplished . The CYP105D1-based whole-cell biocatalyst has potential use for the efficient synthesis of this compound .Physical And Chemical Properties Analysis
The molecular weight of this compound is 328.38 and its molecular formula is C19H16D3NO4 .Aplicaciones Científicas De Investigación
Biocatalytic Synthesis
A study by Shen et al. (2018) explored the regio-selective demethylation of papaverine, highlighting the development of a whole-cell biocatalytic system for synthesizing 6-O-demethyl-papaverine. This process utilized CYP105D1 from Streptomyces griseus, showing potential for efficient synthesis.
Biotransformation Studies
Research by Verdeil et al. (1986) demonstrated the biotransformation of papaverine in Silene alba cell suspensions. They identified several compounds, including regioselective demethylation products like 6-monodemethylpapaverine.
Metabolic Insights
Rosazza et al. (1977) investigated the O-demethylation of papaverine using various microorganisms, revealing similarities to mammalian metabolism. Their work with Aspergillus and Cunninghamella species produced significant quantities of mammalian metabolites, including 6-desmethylpapaverine (Rosazza, Kammer, & Youel, 1977).
Inhibitory Effects
Browning et al. (1974) found that papaverine inhibited respiration in C-6 astrocytoma cells, suggesting its broader biological impacts beyond its known vasodilatory effects. This inhibition of cellular respiration was a notable finding (Browning, Groppi, & Kon, 1974).
In Silico Docking Studies
Eliwa et al. (2020) conducted in silico docking studies of papaverine metabolites, revealing their potential interactions with human phosphodiesterase 10a. This study underscores the value of computational methods in exploring the pharmacological properties of papaverine derivatives (Eliwa et al., 2020).
Biosynthetic Pathway Research
Research by Xu Han et al. (2010) provided insights into the biosynthetic pathway of papaverine, illustrating its progression via (S)-reticuline. This study contributed to the understanding of the metabolic routes in alkaloid biosynthesis.
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-17-5-4-12(9-19(17)24-3)8-15-14-11-18(23-2)16(21)10-13(14)6-7-20-15/h4-7,9-11,21H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMUDRSIIFRJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940307 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18813-63-3 | |
| Record name | 6-Hydroxypapaverine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018813633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAPAVERINE, 6'-DESMETHYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


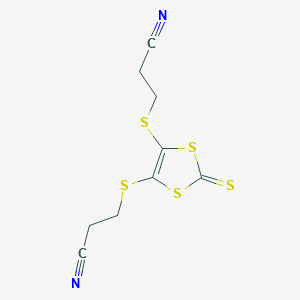
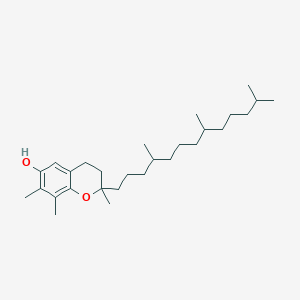

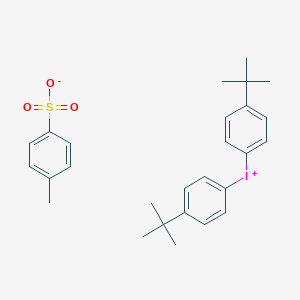
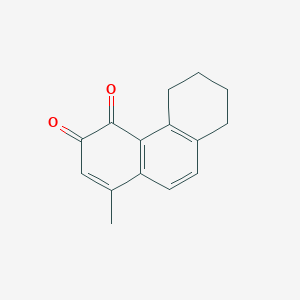

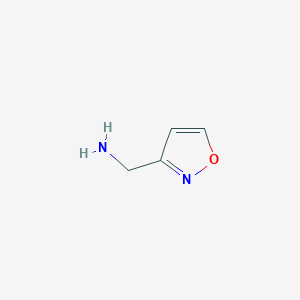

![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)
